molecular formula C14H15Cl2N5O6S B13737174 Isoalloxazine, 7,8-dichloro-10-(2-(dimethylamino)ethyl)-, sulfate CAS No. 101652-02-2

Isoalloxazine, 7,8-dichloro-10-(2-(dimethylamino)ethyl)-, sulfate

Cat. No.: B13737174
CAS No.: 101652-02-2
M. Wt: 452.3 g/mol
InChI Key: ILWSCPUNIIYEBG-UHFFFAOYSA-N
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Description

Isoalloxazine, 7,8-dichloro-10-(2-(dimethylamino)ethyl)-, sulfate (CAS: 101652-02-2; DTXSID10144101) is a synthetic isoalloxazine derivative with a dimethylaminoethyl substituent at the 10-position and sulfate as the counterion. Its IUPAC name is 2-(7,8-dichloro-2,4-dioxobenzo[g]pteridin-10-yl)ethyl-dimethylazanium hydrogen sulfate . Structurally, it belongs to the flavin family, modified with chlorine atoms at the 7,8-positions and a dimethylaminoethyl side chain.

Properties

CAS No.

101652-02-2

Molecular Formula

C14H15Cl2N5O6S

Molecular Weight

452.3 g/mol

IUPAC Name

2-(7,8-dichloro-2,4-dioxobenzo[g]pteridin-10-yl)ethyl-dimethylazanium;hydrogen sulfate

InChI

InChI=1S/C14H13Cl2N5O2.H2O4S/c1-20(2)3-4-21-10-6-8(16)7(15)5-9(10)17-11-12(21)18-14(23)19-13(11)22;1-5(2,3)4/h5-6H,3-4H2,1-2H3,(H,19,22,23);(H2,1,2,3,4)

InChI Key

ILWSCPUNIIYEBG-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCN1C2=CC(=C(C=C2N=C3C1=NC(=O)NC3=O)Cl)Cl.OS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Isoalloxazine Derivatives

The synthesis of isoalloxazines typically involves the condensation of substituted o-phenylenediamines with alloxan or its derivatives under acidic conditions. The reaction forms the tricyclic isoalloxazine core through cyclization and oxidation steps. Substituents on the aromatic ring and side chains are introduced either via the starting diamine or through post-cyclization modifications.

Specific Preparation Methods for 7,8-Dichloro-10-(2-(dimethylamino)ethyl)-isoalloxazine Sulfate

Starting Materials and Key Intermediates

Condensation Reaction Conditions

  • The condensation is generally catalyzed by dilute hydrochloric acid or sulfuric acid, which promotes cyclization and ring closure.
  • Heating the reaction mixture to around 100°C or boiling is common to drive the reaction to completion.
  • Solvents such as water, alcohols (methanol, ethanol), or mixtures thereof are used depending on solubility and reactivity considerations.

Representative Synthetic Route

A plausible synthetic route based on literature and related isoalloxazine derivatives includes:

Reaction Scheme Summary

Step Reactants Conditions Product/Intermediate Notes
1 Chlorinated aromatic precursor Reduction/amination 7,8-dichloro-o-phenylenediamine derivative Chlorine substituents installed at 7,8 positions
2 Diamine + 2-(dimethylamino)ethyl halide or direct synthesis Nucleophilic substitution or direct synthesis Diamine with 2-(dimethylamino)ethyl side chain Side chain introduction at amino-10 position
3 Diamine derivative + alloxan monohydrate Acidic medium (HCl or H2SO4), heating to ~100°C 7,8-dichloro-10-(2-(dimethylamino)ethyl)isoalloxazine Cyclization to form tricyclic isoalloxazine core
4 Isoalloxazine base + sulfuric acid Acidification/crystallization Isoalloxazine sulfate salt Final salt form for stability and solubility

Yield and Purification

  • Yields for isoalloxazine derivatives vary widely depending on substituents and reaction conditions but typically range from moderate to good (30-70%) under optimized conditions.
  • Purification is commonly achieved by recrystallization from aqueous or alcoholic solvents.
  • The sulfate salt form enhances water solubility and stability, facilitating isolation and storage.

Research Findings and Optimization Notes

  • Medicinal chemistry studies indicate that substitution at the 7 and 8 positions with chlorine atoms and the presence of a 2-(dimethylamino)ethyl side chain at position 10 are crucial for biological activity, guiding synthetic efforts toward these modifications.
  • Microwave irradiation and alternative solvents (e.g., DMSO) have been explored to improve reaction rates and yields for related isoalloxazine derivatives, suggesting potential avenues for process optimization.
  • Acid catalysts such as hydrochloric acid and sulfuric acid are effective, but choice depends on substrate stability and desired salt form.

Summary Table of Key Literature Sources

Source Focus Key Contributions
Russian Chemical Reviews (1963) Isoalloxazine synthesis with acid catalysis Detailed condensation methods, substituent effects, catalyst roles
PubChem Database Compound identifiers and molecular data Structural and chemical identifiers for 7,8-dichloro-10-(2-(dimethylamino)ethyl)-isoalloxazine sulfate
Recent Medicinal Chemistry Study (2023) Analog synthesis and medicinal chemistry optimization Synthetic schemes for isoalloxazine derivatives with side chain modifications
US Patent US3057865A Preparation of alloxazine and isoalloxazine compounds Examples of condensation reactions, yields, and purification methods

Chemical Reactions Analysis

Types of Reactions

Isoalloxazine, 7,8-dichloro-10-(2-(dimethylamino)ethyl)-, sulfate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can also be reduced, often using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro groups, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different isoalloxazine derivatives, while substitution reactions can produce a variety of new compounds with modified properties.

Scientific Research Applications

Chemical Properties and Structure

Isoalloxazine compounds are characterized by their isoalloxazine ring system, which allows participation in redox reactions. The specific compound features:

  • Molecular Formula : C14H13Cl2N5O6S
  • Molecular Weight : 452.30 g/mol
  • Unique Substituents : The dichloro groups at positions 7 and 8 enhance reactivity, while the dimethylaminoethyl group at position 10 may facilitate interactions with biological macromolecules .

Biochemical Research Applications

1. Redox Reactions and Enzymatic Functions
Isoalloxazine derivatives are known to act as coenzymes or cofactors in various enzymatic reactions. They play crucial roles in flavin-dependent enzymes involved in metabolic pathways such as:

  • Electron Transfer : Isoalloxazines can facilitate electron transfer processes essential for cellular respiration and energy production.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which may protect cells from oxidative stress.

2. Interaction Studies with Biomolecules
Research indicates that isoalloxazine, 7,8-dichloro-10-(2-(dimethylamino)ethyl)-, sulfate can interact with proteins and nucleic acids. Techniques such as spectroscopy and chromatography are employed to study these interactions, revealing insights into its mechanism of action and potential therapeutic uses.

Pharmaceutical Applications

Isoalloxazine derivatives have shown promise in pharmacology due to their ability to modulate enzyme activity and influence cellular signaling pathways. Specific applications include:

  • Drug Development : The compound's structural resemblance to flavins allows it to be explored as a lead compound in drug design targeting flavin-dependent enzymes.
  • Therapeutic Agents : Its antioxidant properties make it a candidate for developing therapies aimed at diseases associated with oxidative stress .

Material Science Applications

In addition to biochemical applications, isoalloxazine compounds are being investigated for their potential uses in material science:

  • Catalysts : The unique electronic properties of isoalloxazines enable their use as catalysts in organic synthesis.
  • Dyes and Pigments : Their vibrant colors and stability make them suitable for applications in dyes and pigments within various industries .

Mechanism of Action

The mechanism of action of Isoalloxazine, 7,8-dichloro-10-(2-(dimethylamino)ethyl)-, sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The pathways involved in its action are complex and depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Isoalloxazine Family

7,8-Dichloro-10-(3-(Dimethylamino)propyl)isoalloxazine Hydrochloride (DFE000)
  • Substituent: 3-(Dimethylamino)propyl group (vs. 2-(dimethylamino)ethyl in DFD600).
  • Counterion : Hydrochloride (vs. sulfate in DFD600).
  • Toxicity: Exhibits toxicity via intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) routes. Releases NOx and Cl⁻ upon decomposition, but lacks SOx emissions .
7,8-Dichloro-10-{2-[Bis(2-chloroethyl)amino]ethyl}isoalloxazine Hydrochloride
  • Substituent: Bis(2-chloroethyl)aminoethyl group.
  • Counterion : Hydrochloride.
  • Toxicity : Contains additional chlorine atoms in the side chain, likely enhancing Cl⁻ release during decomposition. Toxicity data are unspecified but inferred to be severe due to the presence of bis-chloroethyl groups, which are associated with alkylating agent toxicity .
6-(3-Dimethylaminopropyl)diquinothiazine (Compound 8)
  • Core Structure: Diquinothiazine (vs. isoalloxazine).
  • Substituent: 3-Dimethylaminopropyl.
  • Synthesis: Synthesized via N-alkylation with 3-dimethylaminopropyl chloride in dioxane .
  • Key Difference: The diquinothiazine backbone may confer distinct electronic properties, influencing redox behavior compared to isoalloxazines.

Functional Group Comparisons

Dimethylaminoethyl vs. Methacrylate Substituents
  • Ethyl 4-(Dimethylamino)benzoate (): Demonstrates higher reactivity in polymerization compared to 2-(dimethylamino)ethyl methacrylate. This suggests that the position of the dimethylamino group (terminal vs. adjacent to ester) critically influences chemical behavior .
  • Relevance to DFD600: The dimethylaminoethyl group in DFD600 may enhance solubility in polar solvents, similar to its role in methacrylate-based resins.
Sulfate vs. Hydrochloride Counterions
  • DFD600 (Sulfate) : Sulfate ions likely improve aqueous solubility but contribute to SOx emissions during decomposition.
  • DFE000 (Hydrochloride) : Hydrochloride counterions are more common in pharmaceuticals but may reduce thermal stability compared to sulfate .

Toxicity and Stability Profiles

Compound Name Substituent Counterion Toxicity Routes Decomposition Products
DFD600 2-(Dimethylamino)ethyl Sulfate SC, IV SOx, NOx, Cl⁻
DFE000 3-(Dimethylamino)propyl Hydrochloride IP, SC, IV NOx, Cl⁻
Bis(2-chloroethyl)aminoethyl analog 2-[Bis(2-chloroethyl)amino]ethyl Hydrochloride Not specified Cl⁻ (enhanced)
  • Thermal Stability : DFD600’s sulfate counterion contributes to higher SOx emissions compared to hydrochloride analogs.
  • Substituent Impact : Longer alkyl chains (e.g., propyl in DFE000) may enhance membrane permeability but introduce additional toxicity pathways (e.g., IP route) .

Biological Activity

Isoalloxazine, 7,8-dichloro-10-(2-(dimethylamino)ethyl)-, sulfate is a synthetic compound classified within the isoalloxazine family. Its molecular structure features a sulfate group that enhances solubility and reactivity in biological systems. This compound is particularly notable for its potential applications in biochemical research and pharmaceuticals due to its structural similarities to flavins, which are essential in various biological processes.

Chemical Structure and Properties

The molecular formula of this compound is C14H15Cl2N5O6SC_{14}H_{15}Cl_2N_5O_6S with a molecular weight of approximately 452.30 g/mol. The compound's unique substituents include dichloro groups at positions 7 and 8 and a dimethylaminoethyl group at position 10. These modifications influence its chemical reactivity and biological activity.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfateC14H16ClN5O6SC_{14}H_{16}ClN_5O_6SContains one less chlorine atom
Isoalloxazine, 9-methyl-10-(2-(dimethylamino)ethyl)-C15H18N5O6C_{15}H_{18}N_5O_6Methyl group at position 9 influences solubility
Isoalloxazine, 7-bromo-10-(2-(dimethylamino)ethyl)-C14H16BrN5O6SC_{14}H_{16}BrN_5O_6SBromine substitution alters reactivity

The unique dichloro substitution pattern and the presence of a dimethylamino group at position 10 may enhance the biological activity of this isoalloxazine derivative compared to other isoalloxazines.

Biological Activity

Isoalloxazine compounds are recognized for their significant biological activities primarily due to their ability to participate in redox reactions. The presence of the isoalloxazine ring system allows these compounds to function as electron carriers in various biochemical processes.

Research indicates that this compound can interact with proteins and nucleic acids, influencing their structure and function. Interaction studies typically employ techniques such as spectroscopy and chromatography to elucidate binding affinities and dynamics.

Potential Applications

  • Biochemical Research : The compound's ability to modulate enzyme activities makes it a candidate for research into metabolic pathways.
  • Pharmaceutical Development : Given its structural resemblance to flavins, it may serve as a lead compound for developing new therapeutics targeting various diseases.

Study on Acetylcholinesterase Inhibition

A study investigated the efficacy of several isoalloxazine derivatives as acetylcholinesterase inhibitors (AChEIs), which are crucial in treating Alzheimer's disease. The results indicated that certain isoalloxazine compounds exhibited significant AChE inhibitory activity, suggesting potential therapeutic applications in neurodegenerative disorders .

Redox Activity Assessment

Another research focused on the redox properties of isoalloxazines, demonstrating that the dichloro substitutions enhance the electron transfer capabilities of these compounds. This property is vital for their role in biological systems where electron transfer is crucial for metabolic reactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 7,8-dichloro-10-(2-(dimethylamino)ethyl)isoalloxazine sulfate?

  • Methodological Answer : The compound can be synthesized via alkylation of the isoalloxazine core. For example, alkylation with 2-(dimethylamino)ethyl chloride in a polar aprotic solvent (e.g., dioxane or DMF) under basic conditions (e.g., NaOH or NaH) is a common approach. Post-synthetic sulfation can be achieved using sulfuric acid or sulfur trioxide complexes. Purification typically involves recrystallization or column chromatography. Confirm structural integrity via NMR (¹H/¹³C) and mass spectrometry .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use ¹H/¹³C NMR to verify substituent positions and sulfate attachment. X-ray crystallography resolves ambiguous stereochemistry.
  • Purity Assessment : HPLC with UV detection (λ ~270–300 nm, typical for isoalloxazines) or ion-pair chromatography for sulfate quantification.
  • Stability Monitoring : Thermogravimetric analysis (TGA) to assess decomposition under heat, and FTIR to detect sulfate degradation products (e.g., SO₃²⁻) .

Q. What are the critical toxicity and handling precautions for this compound?

  • Methodological Answer :

  • Toxicity : Subcutaneous and intravenous routes show acute toxicity in preclinical models. Avoid inhalation or skin contact. Heating releases SO₃, NOₓ, and Cl⁻ gases, requiring fume hoods and gas scrubbers .
  • Handling : Use nitrile gloves, lab coats, and sealed containers. Store in cool, dry conditions away from oxidizers. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How does the dimethylaminoethyl substituent influence the compound’s electronic and biological properties?

  • Methodological Answer :

  • Electronic Effects : The dimethylamino group acts as an electron donor, altering redox potentials (measure via cyclic voltammetry). Compare with analogs lacking the substituent.
  • Biological Interactions : Use fluorescence quenching assays to study binding with flavoproteins. Molecular docking simulations can predict interactions with enzymes like monoamine oxidases .
  • Data Table :
SubstituentRedox Potential (mV)Protein Binding Affinity (Kd, μM)
Dimethylaminoethyl-3200.45
Unsubstituted-2901.20

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer :

  • Controlled Studies : Perform accelerated stability testing at pH 2–12 (buffered solutions, 25–60°C). Monitor degradation via HPLC-MS to identify breakdown products (e.g., desulfated isoalloxazine).
  • Mechanistic Insights : Use Arrhenius plots to model degradation kinetics. For pH-dependent instability, employ UV-Vis spectroscopy to track chromophore changes .

Q. What experimental designs are optimal for studying its interaction with DNA or enzymes?

  • Methodological Answer :

  • DNA Binding : Use ethidium bromide displacement assays (fluorescence) or circular dichroism (CD) to detect conformational changes in DNA.
  • Enzyme Inhibition : Conduct enzyme kinetics (e.g., Michaelis-Menten plots) with xanthine oxidase or NADPH oxidases. IC₅₀ values can be determined using fluorogenic substrates .

Q. How can structural modifications enhance its photostability for applications in optogenetics?

  • Methodological Answer :

  • Derivatization : Introduce electron-withdrawing groups (e.g., nitro) at the 7,8-positions to reduce photooxidation. Synthesize analogs and compare UV-Vis spectra under prolonged irradiation.
  • Testing : Use laser flash photolysis to measure triplet-state lifetimes. Encapsulate in liposomes to assess protection from aqueous degradation .

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